molecular formula C13H19N3O4 B14840627 3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid

3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid

Cat. No.: B14840627
M. Wt: 281.31 g/mol
InChI Key: JMDVGUBUWSVWMW-UHFFFAOYSA-N
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Description

3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid is a complex organic compound that features a pyridine ring substituted with amino and carboxylic acid groups. The tert-butoxycarbonyl (BOC) group is commonly used as a protecting group for amines in organic synthesis, making this compound particularly useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of protective groups and selective deprotection steps is crucial to avoid side reactions and achieve the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the BOC protecting group, yielding the free amine.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidized Derivatives: Various oxidized forms of the compound.

    Reduced Amines: Free amine derivatives after BOC removal.

    Substituted Derivatives: New compounds formed through substitution reactions.

Scientific Research Applications

3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It may participate in metabolic pathways, signal transduction, and other biochemical processes, depending on its specific application and context.

Comparison with Similar Compounds

Uniqueness: 3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups on the pyridine ring. This combination of functional groups makes it versatile for various chemical reactions and applications.

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

3-amino-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-7-6-8-4-5-9(14)10(16-8)11(17)18/h4-5H,6-7,14H2,1-3H3,(H,15,19)(H,17,18)

InChI Key

JMDVGUBUWSVWMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=C(C=C1)N)C(=O)O

Origin of Product

United States

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